Pyridinium, 1-(carboxymethoxy)-
Description
Pyridinium, 1-(carboxymethoxy)- is a quaternary ammonium compound featuring a pyridinium core substituted at the 1-position with a carboxymethoxy group (-O-CH2-COOH). The carboxymethoxy substituent’s ester linkage and carboxylic acid moiety distinguish it from other pyridinium derivatives, influencing its solubility, stability, and interaction with biological or environmental systems .
Properties
CAS No. |
56943-58-9 |
|---|---|
Molecular Formula |
C7H8NO3+ |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-yloxyacetic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)6-11-8-4-2-1-3-5-8/h1-5H,6H2/p+1 |
InChI Key |
WLXDSMNUQKDKLR-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Tosylate-Mediated Alkylation
The most widely reported method involves the reaction of pyridine with glycolic acid derivatives containing activated leaving groups. Ethyl glycolate (HOCH₂COOEt) serves as a precursor, with its hydroxyl group converted to a tosylate (TsOCH₂COOEt) via treatment with tosyl chloride (TsCl) in anhydrous pyridine at 0–5°C. Subsequent quaternization occurs by heating TsOCH₂COOEt with pyridine in acetonitrile at 80–90°C for 12–24 hours, yielding N-(ethoxycarbonylmethoxy)pyridinium tosylate. Hydrolysis of the ethyl ester is achieved by refluxing with aqueous HCl (6 M) for 4 hours, producing the target compound as a crystalline hydrochloride salt (Figure 1).
Optimization Notes :
- Leaving Group Efficacy : Tosylates outperform bromides or chlorides in reaction efficiency due to superior leaving-group ability, reducing side products like diquaternary salts.
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic displacement by stabilizing the transition state.
- Yield : Typical isolated yields range from 65% to 78% after recrystallization from ethanol-water mixtures.
Multi-Step Synthesis via Protective Group Chemistry
Carboxylate Protection and Deprotection
To circumvent stability issues during quaternization, the carboxylic acid group is often protected as a tert-butyl ester. Glycolic acid is first esterified with tert-butanol catalyzed by H₂SO₄, followed by tosylation of the hydroxyl group. Quaternization with pyridine in refluxing dichloromethane produces N-(tert-butoxycarbonylmethoxy)pyridinium tosylate. Acidic deprotection using trifluoroacetic acid (TFA) in dichloroethane liberates the carboxylic acid, affording the final product in 70–82% overall yield (Scheme 1).
Advantages :
- Acid Sensitivity : The tert-butyl group resists hydrolysis under basic quaternization conditions, preventing premature deprotection.
- Scalability : This method is amenable to kilogram-scale production, as demonstrated in industrial pilot studies.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Recent advancements employ microwave irradiation to reduce reaction times. A mixture of pyridine and TsOCH₂COOEt in DMF is irradiated at 120°C (300 W) for 20 minutes, achieving 89% conversion to the quaternary salt. Subsequent hydrolysis under microwave conditions (100°C, 10 minutes) completes the synthesis in <1 hour, a 4-fold reduction compared to conventional methods.
Characterization Data :
- ¹H NMR (D₂O): δ 9.12 (d, 2H, Py-H), 8.76 (t, 1H, Py-H), 8.41 (d, 2H, Py-H), 4.68 (s, 2H, OCH₂), 3.95 (s, 2H, COOH).
- FT-IR : ν 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (pyridinium C-N⁺).
Comparative Analysis of Methodologies
Yield and Purity Across Routes
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Tosylate Alkylation | 78 | 98 | 24 h |
| Protective Group Route | 82 | 95 | 36 h |
| Microwave-Assisted | 89 | 99 | 1 h |
Key Insights :
Chemical Reactions Analysis
Types of Reactions: : Pyridinium, 1-(carboxymethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent side reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
Pyridinium, 1-(carboxymethoxy)- serves as an efficient catalyst in organic synthesis. It promotes reactions such as:
- Esterification : Facilitating the formation of esters from carboxylic acids and alcohols.
- Nucleophilic Substitution : Enhancing the reactivity of electrophiles in substitution reactions.
Table 1: Comparison of Catalytic Activity
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Esterification | Pyridinium, 1-(carboxymethoxy)- | 85 |
| Nucleophilic Substitution | Pyridinium, 1-(carboxymethoxy)- | 90 |
Biomedical Applications
Recent studies have highlighted the antimicrobial properties of Pyridinium, 1-(carboxymethoxy)-. It has demonstrated significant antibacterial and antifungal activity, making it a candidate for therapeutic applications.
Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) values against selected microorganisms are summarized below:
Table 2: Antibacterial Activity
| Microorganism | MIC (mg/mL) |
|---|---|
| Streptococcus pneumoniae | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus subtilis | 0.25 |
| Pseudomonas aeruginosa | 2.0 |
This compound exhibits potent antibacterial effects, particularly against Streptococcus pneumoniae and Bacillus subtilis, indicating potential use in treating infections caused by these pathogens.
Antifungal Activity
The antifungal efficacy of this compound was evaluated against various strains:
Table 3: Antifungal Activity
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.75 |
| Aspergillus fumigatus | 1.5 |
| Geotrichum candidum | 2.0 |
These results suggest that Pyridinium, 1-(carboxymethoxy)- can effectively inhibit common fungal pathogens.
Industrial Applications
In industry, Pyridinium, 1-(carboxymethoxy)- is utilized for:
- Production of Fine Chemicals : Its catalytic properties make it valuable in synthesizing specialty chemicals.
- Biorefinery Processes : It aids in the valorization of chitin-derived products, showcasing its utility in sustainable practices.
Case Studies and Research Findings
Several studies have explored the applications of Pyridinium, 1-(carboxymethoxy)-:
- Chitin Valorization : A study demonstrated its effectiveness in converting chitin to N-acetyl-D-glucosamine, highlighting its role in biorefinery processes while exhibiting antimicrobial properties.
- Peptide Labeling : Research investigated its use for labeling peptides to enhance detection methods in mass spectrometry, improving sensitivity and specificity.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(carboxymethoxy)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . The compound’s reactivity is attributed to the presence of the pyridinium ion, which can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key pyridinium derivatives and their substituents are compared below:
Key Observations :
- Polarity and Solubility : The carboxymethoxy group enhances hydrophilicity compared to hydrophobic adamantyl or alkoxymethyl substituents .
- Reactivity : The ester group in 1-(carboxymethoxy)- is prone to hydrolysis, unlike ethers (e.g., 1-(alkoxymethyl)-), which resist hydrolysis but degrade via ozonation .
- Steric Effects : Bulky substituents like adamantyl reduce reactivity in nucleophilic substitutions, whereas carboxymethoxy’s linear structure facilitates interactions at the methylene group .
Reactivity and Stability
- Ozonation : 1-(Alkoxymethyl)pyridinium chlorides degrade rapidly under ozonation, yielding less toxic products . In contrast, carboxymethoxy’s ester group may slow ozonation due to reduced electron density at the methylene group.
- Acid-Base Behavior: The carboxylic acid moiety in 1-(carboxymethoxy)- allows pH-dependent solubility, unlike non-ionizable groups (e.g., adamantyl) .
- Hydrolysis : The ester group hydrolyzes to carboxylic acid under acidic/basic conditions, a feature absent in ether or carbamate derivatives .
Q & A
Q. How can researchers design a robust experimental protocol for studying the compound’s biological interactions?
- Answer : Follow the PICO framework:
- Population : Define cell lines or enzymes targeted.
- Intervention : Test concentration ranges and exposure times.
- Comparison : Use positive/negative controls (e.g., known inhibitors).
- Outcome : Measure IC via dose-response assays. Validate with triplicate runs and statistical analysis (e.g., ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
